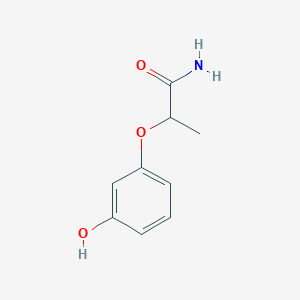
2-(3-ヒドロキシフェノキシ)プロパンアミド
概要
説明
“2-(3-Hydroxyphenoxy)propanamide” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Hydroxyphenoxy)propanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12) .
科学的研究の応用
医学: 抗菌剤開発
2-(3-ヒドロキシフェノキシ)プロパンアミドは、医学、特に新規抗菌剤の開発において潜在的な用途を有しています。 その構造は、細菌細胞膜との相互作用を可能にし、微生物活性の破壊につながる可能性があります 。この化合物は、耐性菌株に対して効果的な治療法の開発に役立つ可能性があります。
農業: 環境に優しい農薬
農業において、2-(3-ヒドロキシフェノキシ)プロパンアミドは、植物由来農薬の開発に利用することができます。 これらの環境に優しい農薬は、合成農薬の持続可能な代替手段となり、環境への影響を軽減し、より安全な農業慣行を促進する可能性があります 。
材料科学: ポリマー合成
この化合物の特性は、新規ポリマーの合成における材料科学において有益な可能性があります。 その分子構造は、耐久性向上や柔軟性向上など、特定の特性を備えたポリマーの製造に適している可能性があります 。
環境科学: 汚染浄化
2-(3-ヒドロキシフェノキシ)プロパンアミドに関する研究は、汚染浄化などの環境への応用にも及ぶ可能性があります。 その化学的特性は、水や土壌中の有毒物質や汚染物質を分解するために利用できる可能性があり、環境浄化に役立ちます 。
工業製造: 化学中間体
工業製造において、この化合物は、さまざまな製品の製造における化学中間体として役立ちます。 その汎用性は、より効率的な製造プロセスと高品質な最終製品の開発につながる可能性があります 。
生化学: 酵素阻害研究
2-(3-ヒドロキシフェノキシ)プロパンアミドは、生化学研究、特に酵素阻害研究において役割を果たす可能性があります。 酵素の作用メカニズムを理解し、生物学的経路を調節する阻害剤を開発するために使用できます 。
薬理学: 薬物送達システム
この化合物の構造は、薬理学において、革新的な薬物送達システムの開発に利用できる可能性があります。 他の分子に結合または相互作用する能力は、薬物の標的化および制御された放出を確実にするシステムの設計に不可欠な可能性があります 。
化学研究: 合成経路
最後に、化学の分野では、2-(3-ヒドロキシフェノキシ)プロパンアミドは、合成経路を探求するための関心の対象となっています。 研究者は、その反応性を調べ、さまざまな産業で潜在的な用途を持つ複雑な分子の合成のための構成要素として使用することができます 。
作用機序
Target of Action
The primary targets of 2-(3-Hydroxyphenoxy)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2 . .
Safety and Hazards
The safety information for “2-(3-Hydroxyphenoxy)propanamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
生化学分析
Biochemical Properties
2-(3-Hydroxyphenoxy)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetyl-coenzyme A carboxylase, an enzyme involved in fatty acid biosynthesis. This interaction inhibits the enzyme’s activity, leading to a decrease in fatty acid production. Additionally, 2-(3-Hydroxyphenoxy)propanamide has been shown to bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
2-(3-Hydroxyphenoxy)propanamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which regulates cell cycle and apoptosis. Furthermore, 2-(3-Hydroxyphenoxy)propanamide affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 2-(3-Hydroxyphenoxy)propanamide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 2-(3-Hydroxyphenoxy)propanamide binds to the active site of acetyl-coenzyme A carboxylase, inhibiting its activity and reducing fatty acid synthesis. Additionally, the compound can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Hydroxyphenoxy)propanamide can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-(3-Hydroxyphenoxy)propanamide is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the compound’s degradation and a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 2-(3-Hydroxyphenoxy)propanamide can have sustained effects on cellular function, including prolonged inhibition of fatty acid synthesis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-(3-Hydroxyphenoxy)propanamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit fatty acid synthesis. At higher doses, 2-(3-Hydroxyphenoxy)propanamide can exhibit toxic or adverse effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings are crucial for determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
2-(3-Hydroxyphenoxy)propanamide is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. The compound interacts with enzymes such as acetyl-coenzyme A carboxylase and fatty acid synthase, modulating their activity and affecting metabolic flux. Additionally, 2-(3-Hydroxyphenoxy)propanamide can influence metabolite levels by altering the balance between synthesis and degradation pathways. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3-Hydroxyphenoxy)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides. Once inside the cell, 2-(3-Hydroxyphenoxy)propanamide can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(3-Hydroxyphenoxy)propanamide is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(3-Hydroxyphenoxy)propanamide can be localized to the mitochondria, where it can exert its effects on fatty acid metabolism. Additionally, the compound can be directed to the nucleus, where it can influence gene expression and cell signaling pathways. Understanding the subcellular localization of 2-(3-Hydroxyphenoxy)propanamide is essential for elucidating its mechanism of action and therapeutic potential .
特性
IUPAC Name |
2-(3-hydroxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-3-7(11)5-8/h2-6,11H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUGFQLEOLSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


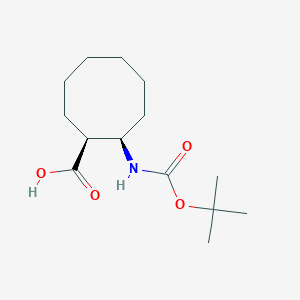
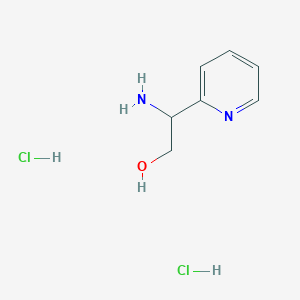
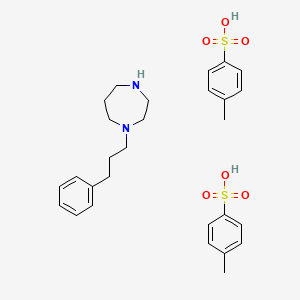
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

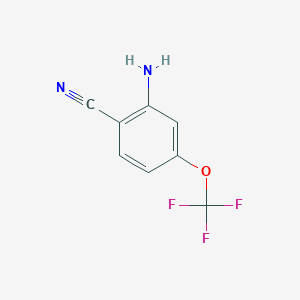
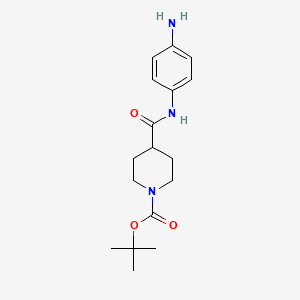
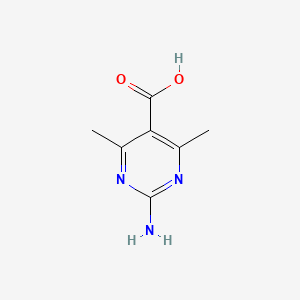
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

